4-Chloro-6-methoxypicolinaldehyde

Description

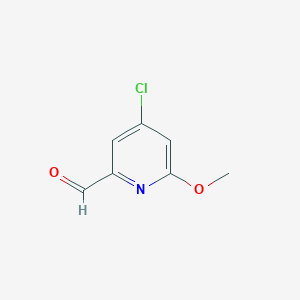

4-Chloro-6-methoxypicolinaldehyde (CAS 2126177-42-0) is a substituted pyridine derivative with the molecular formula C₇H₆ClNO. It features a pyridine ring substituted with a chlorine atom at position 4, a methoxy group at position 6, and an aldehyde functional group at position 2. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its aldehyde group enables condensation reactions for forming heterocyclic scaffolds.

Properties

Molecular Formula |

C7H6ClNO2 |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

4-chloro-6-methoxypyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |

InChI Key |

ZAJJCCSCIHHDMT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=N1)C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 6-methoxypicolinaldehyde with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 4-Chloro-6-methoxypicolinaldehyde may involve similar synthetic routes but on a larger scale. The process would include rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxypicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: 4-Chloro-6-methoxypicolinic acid.

Reduction: 4-Chloro-6-methoxypicolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-6-methoxypicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Chloro-6-methoxypicolinaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Chloro-6-methoxypicolinaldehyde, enabling comparative analysis of their reactivity, applications, and physicochemical properties.

3-Methoxy-6-(trifluoromethyl)picolinaldehyde (CAS 1227584-28-2)

- Molecular Formula: C₈H₆F₃NO₂

- Key Differences :

- Substitutions: Trifluoromethyl (-CF₃) at position 6 and methoxy (-OCH₃) at position 3 (vs. Cl at position 4 and -OCH₃ at position 6 in the target compound).

- Reactivity : The electron-withdrawing -CF₃ group enhances electrophilic reactivity at the aldehyde, making it more reactive in nucleophilic additions compared to 4-Chloro-6-methoxypicolinaldehyde.

- Applications : Used in fluorinated drug candidates due to metabolic stability imparted by -CF₃.

Methyl 4-Amino-6-methoxypicolinate (CAS 1443759-42-9)

- Molecular Formula : C₈H₁₀N₂O₃

- Key Differences: Substitutions: Amino (-NH₂) at position 4 and methoxy (-OCH₃) at position 6, with an ester (-COOCH₃) replacing the aldehyde. Reactivity: The amino group enables participation in coupling reactions (e.g., Buchwald-Hartwig), while the ester allows hydrolysis to carboxylic acids. Applications: A precursor in kinase inhibitor synthesis, leveraging its amino and ester functionalities.

4-Chloro-5-fluoro-2-methylpyridine

- Molecular Formula : C₆H₅ClFN (inferred from ).

- Key Differences :

- Substitutions: Fluorine at position 5 and methyl (-CH₃) at position 2 (vs. aldehyde at position 2 in the target compound).

- Reactivity : The methyl group reduces steric hindrance compared to the aldehyde, favoring electrophilic aromatic substitution.

- Applications : Used in antifungal agents and ligand synthesis for metal catalysis.

Comparative Data Table

Research Findings and Trends

- Electronic Effects: The aldehyde group in 4-Chloro-6-methoxypicolinaldehyde exhibits moderate electrophilicity, intermediate between the highly reactive -CHO in 3-Methoxy-6-(trifluoromethyl)picolinaldehyde and the inert ester in Methyl 4-amino-6-methoxypicolinate.

- Bioactivity : Chlorine and methoxy substitutions in pyridine derivatives are associated with antimicrobial and anti-inflammatory activity, though fluorinated analogs (e.g., -CF₃) show enhanced bioavailability.

- Synthetic Utility: Aldehyde-containing pyridines are preferred for Schiff base formation, while amino/ester variants are tailored for peptide coupling or prodrug design.

Biological Activity

4-Chloro-6-methoxypicolinaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

4-Chloro-6-methoxypicolinaldehyde is characterized by a pyridine ring with a chloro and methoxy substituent. Its chemical formula is , and it exhibits properties typical of aldehydes, such as reactivity with nucleophiles.

Antibacterial Activity

Research indicates that 4-Chloro-6-methoxypicolinaldehyde exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound's mechanism involves the inhibition of key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription.

Table 1: Antibacterial Activity of 4-Chloro-6-methoxypicolinaldehyde

| Bacterial Strain | IC50 (μM) |

|---|---|

| Staphylococcus aureus | 1.60 ± 0.35 |

| Escherichia coli | >100 |

| Methicillin-resistant S. aureus | 0.51 ± 0.25 |

| Streptococcus pneumoniae | 0.33 ± 0.08 |

This table summarizes the IC50 values for different bacterial strains, demonstrating the compound's varying efficacy across species .

Anti-cancer Activity

In addition to its antibacterial properties, 4-Chloro-6-methoxypicolinaldehyde has been investigated for its anti-cancer potential. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The compound's ability to modulate cell cycle progression has also been noted, making it a candidate for further development in cancer therapeutics.

Case Studies

- Inhibition of Cancer Cell Lines : A study focusing on various cancer cell lines reported that treatment with 4-Chloro-6-methoxypicolinaldehyde resulted in a significant reduction in cell viability, particularly in breast and lung cancer cells. The observed IC50 values were lower than those of standard chemotherapeutic agents, suggesting enhanced potency.

- Synergistic Effects with Other Agents : Another case study examined the compound's effects in combination with existing antibiotics. Results indicated that when used alongside traditional antibiotics, 4-Chloro-6-methoxypicolinaldehyde exhibited synergistic effects, enhancing overall antibacterial efficacy against resistant strains .

Pharmacokinetics and Bioavailability

The bioavailability of 4-Chloro-6-methoxypicolinaldehyde has been assessed through various pharmacokinetic studies. It is absorbed through the gastrointestinal tract and metabolized primarily in the liver, where it forms several metabolites that may contribute to its biological activity.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Absorption Rate | Moderate |

| Half-life | 5 hours |

| Metabolites Identified | Glucuronides |

This table provides an overview of the pharmacokinetic characteristics relevant to the compound's therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.